

# Dosing and formulation of AZD8848 for research

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## Compound of Interest

Compound Name: AZD8848

Cat. No.: B1666242

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## Application Notes and Protocols for AZD8848

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### Introduction

**AZD8848** is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized administration, primarily investigated for the treatment of asthma and allergic rhinitis.[1][2][3] Its unique characteristic is that it is a metabolically labile ester that is active topically but is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite.[3][4] This design aims to minimize systemic side effects often associated with TLR7 agonists, such as influenza-like symptoms, by confining its immunological activity to the site of application, such as the respiratory tract.[3][5] **AZD8848** stimulates TLR7, leading to the production of type I interferons and a subsequent shift from a Th2 to a Th1 immune response, which can attenuate allergic inflammation.[1][3][6]

### Data Summary

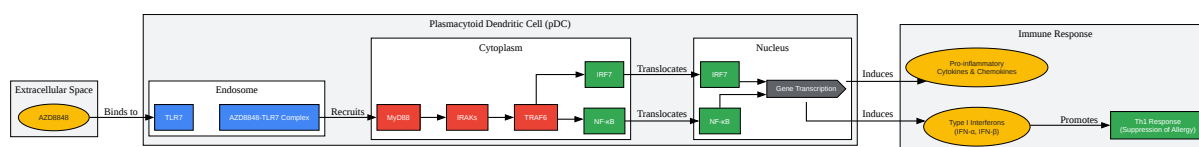
Assay	Species	Cell Type/System	Parameter	Value	Reference
TLR7 Agonism	Human	Recombinant HEK reporter cells	pEC <sub>50</sub>	7.0	[7]
TLR7 Agonism	Rat	Recombinant HEK reporter cells	pEC <sub>50</sub>	6.6	[7]
IFN $\alpha$ Induction	Human	Peripheral Blood Mononuclear Cells (PBMCs)	EC <sub>50</sub>	4 nM	[1][7]
IL-5 Inhibition	Human	T cells (polyclonally or antigen-stimulated)	IC <sub>50</sub>	0.2–1.0 nM	[1][7]
TLR8 Activity	Human	---	Activity	No activity up to 10 $\mu$ M	[1]

Animal Model	Administration Route	Dosage	Outcome	Reference
Brown Norway Rat	Intratracheal	0.1 mg/kg, 1 mg/kg	Dose-dependent suppression of OVA-induced inflammation	[7]
Brown Norway Rat	Intratracheal	0.3 mg/kg	Suppression of ovalbumin (OVA) challenge	[7]

Study Population	Formulation	Administration Route	Dosing Regimen	Key Findings	Reference
Healthy Volunteers	Solution	Inhalation (Spira nebuliser)	Single ascending doses up to 30 µg	Well-tolerated; induced local and systemic IFN responses.	[1]
Healthy Volunteers	Solution	Inhalation (Spira nebuliser)	30 µg once weekly for 4 weeks	Second dose amplified systemic interferon signal, causing flu-like symptoms; trial stopped.	[1]
Mild Allergic Asthma Patients	Nasal Spray	Intranasal	60 µg once weekly for 8 weeks	Attenuated allergen-induced late asthmatic response (LAR) and airway hyper-responsiveness (AHR) at 1 week post-treatment; generally well-tolerated.	[2][6]

## Signaling Pathway and Mechanism of Action

**AZD8848**, as a TLR7 agonist, activates innate immune cells, primarily plasmacytoid dendritic cells (pDCs), in the respiratory mucosa. This activation triggers a signaling cascade that results in the production of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines and chemokines. These mediators then modulate the adaptive immune response, promoting a shift from a Th2-dominant response, characteristic of allergic inflammation, towards a Th1-dominant response. This shift helps to suppress the allergic cascade.



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### AZD8848 Signaling Pathway

## Experimental Protocols

Disclaimer: The following are example protocols based on common practices for similar compounds and may need optimization.

### Formulation 1: Aqueous Suspension

This formulation is suitable for intratracheal administration.

- Materials:
  - **AZD8848** powder
  - Dimethyl sulfoxide (DMSO)

- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Vortex mixer
- Sonicator
- Procedure:
  - Prepare a stock solution of **AZD8848** in DMSO (e.g., 25 mg/mL).
  - In a sterile vial, add the required volume of the **AZD8848** stock solution.
  - Add PEG300 to the vial. The suggested ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly by vortexing.
  - Add Tween-80 to the mixture. A common concentration is 5% of the final volume. Mix until the solution is clear.
  - Slowly add saline to reach the final desired volume (45% of the total volume) while continuously mixing.
  - If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.<sup>[7]</sup> The final solution should be clear.<sup>[7]</sup>

#### Formulation 2: Suspension for Oral or Intraperitoneal Injection

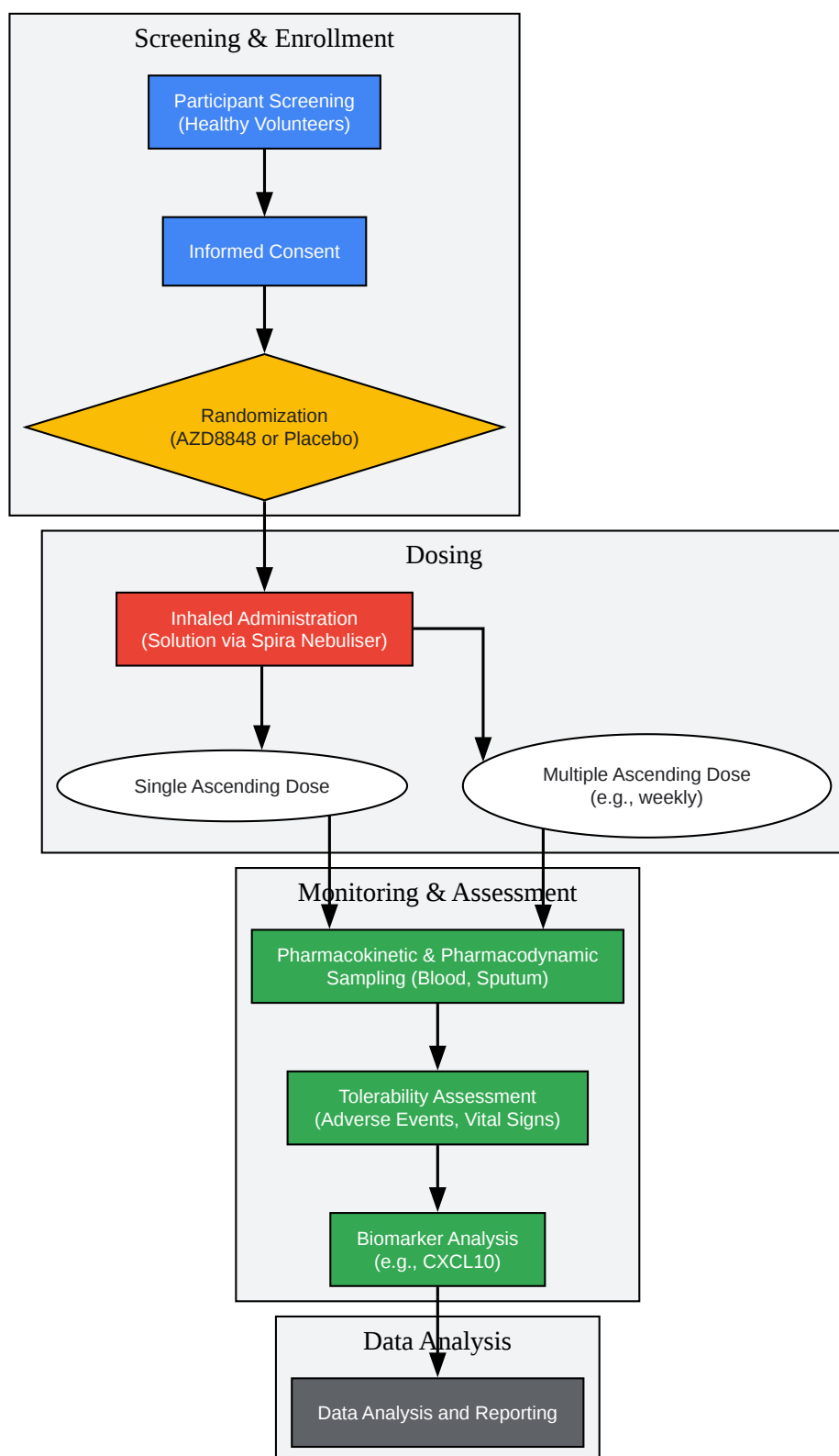
- Materials:
  - **AZD8848** powder
  - DMSO
  - SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin) in Saline (e.g., 20% w/v)

- Sterile, pyrogen-free vials
- Vortex mixer
- Ultrasonic processor
- Procedure:
  - Prepare a stock solution of **AZD8848** in DMSO.
  - In a sterile vial, combine the **AZD8848** stock solution (10% of final volume) with the SBE- $\beta$ -CD in saline solution (90% of final volume).
  - Mix thoroughly by vortexing.
  - Use an ultrasonic processor to create a uniform suspension.<sup>[7]</sup>

This protocol is based on the methodology used in the Brown Norway rat allergy model.<sup>[7]</sup>

- Procedure:
  - Anesthetize the rat using an appropriate anesthetic agent.
  - Place the animal in a supine position on a surgical board.
  - Visualize the trachea via direct laryngoscopy.
  - Carefully insert a sterile, flexible cannula or a blunt-tipped needle into the trachea.
  - Administer the prepared **AZD8848** formulation (e.g., 0.1-1 mg/kg) through the cannula.<sup>[7]</sup>
  - Follow the instillation with a small volume of air to ensure the dose reaches the lungs.
  - Monitor the animal until it has fully recovered from anesthesia.

The following is a generalized workflow based on the single and multiple ascending dose studies conducted in healthy volunteers (NCT01560234, NCT01818869).<sup>[1][5]</sup>



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Clinical Trial Workflow for Inhaled **AZD8848**

This protocol is based on the study conducted in patients with mild allergic asthma (NCT00999466).[2][6]

- Formulation: **AZD8848** was administered as a nasal spray.[8]
- Dosing:
  - A dose of 60 µg was administered as one spray of 30 µg per nostril.[8]
  - Dosing was performed once weekly for a duration of 8 weeks.[6]
- Procedure:
  - The patient should be in an upright position.
  - The nasal spray device is primed according to the manufacturer's instructions.
  - One nostril is occluded by gentle finger pressure.
  - The tip of the nasal spray device is inserted into the other nostril.
  - The patient is instructed to inhale gently through the nose as the spray is actuated.
  - The procedure is repeated for the other nostril.
- Assessments: Efficacy and safety assessments were performed at 1 and 4 weeks after the last dose.[2][6] Key assessments included late asthmatic response (LAR) to an allergen challenge and airway methacholine responsiveness.[2]

## Safety and Tolerability

- Inhaled Administration: Single inhaled doses of up to 30 µg were well tolerated in healthy volunteers.[1] However, a second weekly dose of 30 µg resulted in significant influenza-like symptoms in a majority of participants, leading to the discontinuation of the multiple-dose study.[1] This was attributed to an amplified systemic interferon response.[1][5]
- Intranasal Administration: Eight weekly intranasal doses of 60 µg were generally well tolerated in patients with mild asthma.[2][6] The most common adverse events were mild and



included headache and influenza-like symptoms.[2]

- Systemic Exposure: **AZD8848** is designed for minimal systemic exposure. Following inhalation, plasma concentrations were very low (<0.1 nmol/L) and transient.[1] After intranasal administration, the metabolite peaked in plasma at 15 minutes and then rapidly declined to undetectable levels.[2]

## Storage and Stability

- Stock Solutions: For preclinical research, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.

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